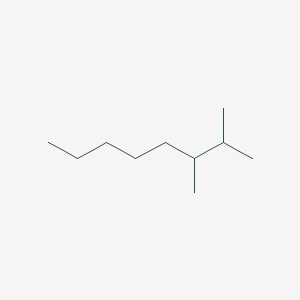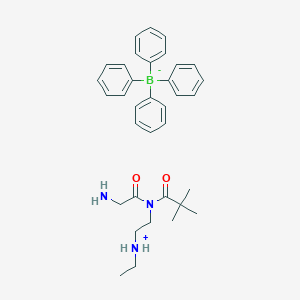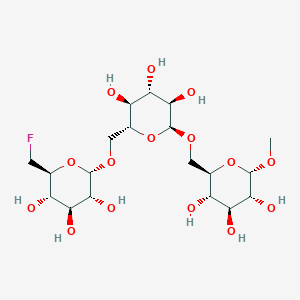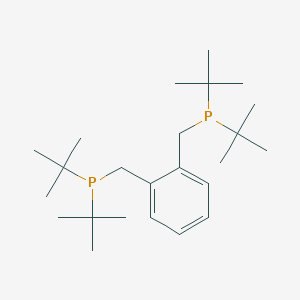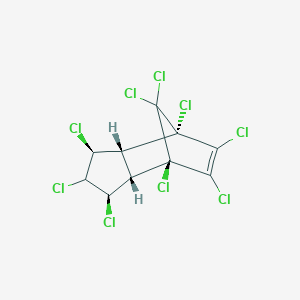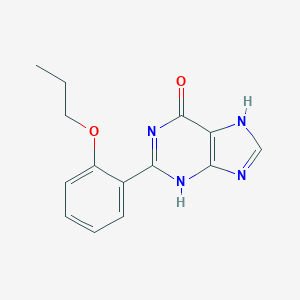
2-(2-Propoxyphenyl)-6-purinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propoxyphenyl)-6-purinone, also known as propoxur, is a carbamate insecticide that has been widely used in the agricultural industry for pest control. It was first introduced in the 1950s and has been used to control a variety of insects, including mosquitoes, cockroaches, and flies. Despite its effectiveness, there are concerns about the potential health risks associated with its use, both for humans and the environment. In
Mecanismo De Acción
Propoxur works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting the activity of this enzyme, 2-(2-Propoxyphenyl)-6-purinone causes a buildup of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. This buildup of acetylcholine can lead to overstimulation of the nervous system, resulting in paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on insects, 2-(2-Propoxyphenyl)-6-purinone has also been shown to have effects on humans and other animals. Exposure to 2-(2-Propoxyphenyl)-6-purinone can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, and dizziness. Long-term exposure to 2-(2-Propoxyphenyl)-6-purinone has been associated with developmental and reproductive effects, as well as an increased risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propoxur has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, making it a convenient choice for researchers. However, there are also limitations to its use. Propoxur is highly toxic and can pose a risk to researchers who handle it. In addition, its effects on insects may not be representative of its effects on other organisms, making it necessary to use caution when extrapolating results from insect studies to other species.
Direcciones Futuras
There are several areas of future research that could help to further our understanding of 2-(2-Propoxyphenyl)-6-purinone. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly than 2-(2-Propoxyphenyl)-6-purinone. Another area of research is the development of new treatments for diseases such as Alzheimer's and Parkinson's that target the same mechanism of action as 2-(2-Propoxyphenyl)-6-purinone. Additionally, more research is needed to understand the long-term effects of 2-(2-Propoxyphenyl)-6-purinone exposure on human health and the environment.
Métodos De Síntesis
Propoxur can be synthesized through the reaction of 2-isocyanatoethyl benzoate with 6-hydroxypurine. This reaction results in the formation of 2-(2-Propoxyphenyl)-6-purinone, which can then be purified through recrystallization. The synthesis of 2-(2-Propoxyphenyl)-6-purinone is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Propoxur has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including those that are resistant to other types of insecticides. In addition to its insecticidal properties, 2-(2-Propoxyphenyl)-6-purinone has also been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
119409-07-3 |
|---|---|
Nombre del producto |
2-(2-Propoxyphenyl)-6-purinone |
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
2-(2-propoxyphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H14N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19) |
Clave InChI |
PQTJTRTXCNZDFT-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3 |
SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |
SMILES canónico |
CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3 |
Sinónimos |
2-(2-propoxyphenyl)-6-purinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



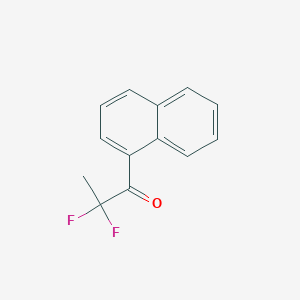
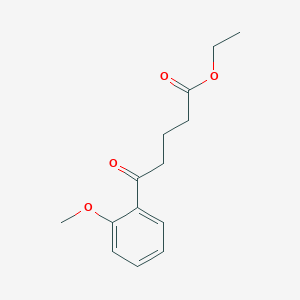
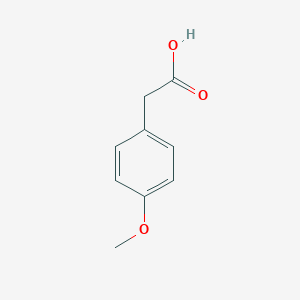
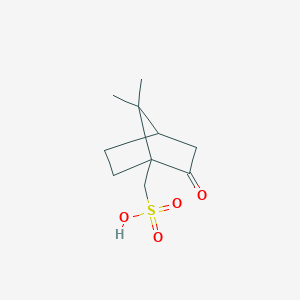
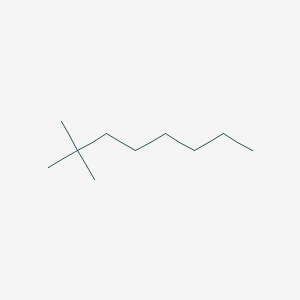
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
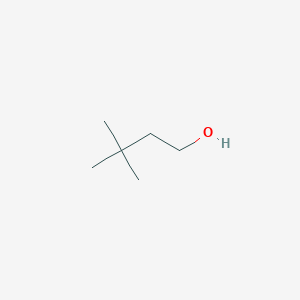
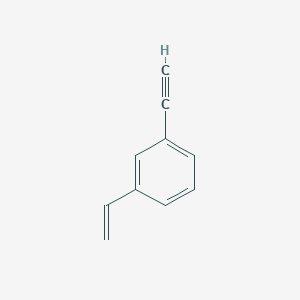
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
